molecular formula C10H6N2S B14762810 Naphtho[1,2-c][1,2,5]thiadiazole CAS No. 233-68-1

Naphtho[1,2-c][1,2,5]thiadiazole

Cat. No.: B14762810
CAS No.: 233-68-1
M. Wt: 186.24 g/mol
InChI Key: OVUYEFLHMIBQIP-UHFFFAOYSA-N
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Description

Naphtho[1,2-c][1,2,5]thiadiazole is a heteroaromatic compound that features a fused ring system consisting of naphthalene and thiadiazole rings. This compound is known for its electron-accepting properties and is widely used in the field of organic electronics, particularly in the development of semiconducting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[1,2-c][1,2,5]thiadiazole can be synthesized through various methods. One common approach involves the direct borylation reaction on the parent heterocycle. This method utilizes reagents such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and palladium catalysts under specific conditions . Another method involves the formation of thiadiazole rings from naphthalene derivatives through sequential introduction of amino functional groups followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like HPLC .

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism by which Naphtho[1,2-c][1,2,5]thiadiazole exerts its effects is primarily related to its electron-accepting properties. The compound contains fused thiadiazole rings that lower the band gap, enhance interchain packing, and improve charge mobility in polymers. These properties make it an effective component in semiconducting materials .

Properties

CAS No.

233-68-1

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

benzo[g][2,1,3]benzothiadiazole

InChI

InChI=1S/C10H6N2S/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9/h1-6H

InChI Key

OVUYEFLHMIBQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NSN=C32

Origin of Product

United States

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